

Application Notes and Protocols: AQ148 (HIV Protease Substrate VI)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AQ148, identified as HIV Protease Substrate VI, is a chromogenic and fluorogenic peptide with the sequence Arg-Val-(Nle-p-nitro)-Phe-Glu-Ala-Nle-NH2. It serves as a sensitive substrate for both HIV-1 and HIV-2 proteases. The peptide incorporates a p-nitrophenylalanine (p-nitro-Phe) residue which acts as a quencher. Enzymatic cleavage of the peptide by HIV protease separates the chromophore/fluorophore from the quencher, resulting in a detectable signal proportional to the enzyme's activity. These characteristics make it a valuable tool in high-throughput screening for HIV protease inhibitors and in kinetic studies of the enzyme.

Solution Preparation and Solubility

Proper preparation of **AQ148** solutions is critical for accurate and reproducible experimental results. The following tables summarize the recommended solvents, storage conditions, and a typical protocol for preparing stock and working solutions.

Solubility and Storage Summary



Parameter	Lyophilized Powder	Stock Solution (in DMSO)	Working Solution (in Assay Buffer)
Primary Solvent	N/A	Dimethyl Sulfoxide (DMSO)	Aqueous Assay Buffer
Solubility	N/A	≥ 1 mg/mL[1]	Dependent on assay buffer composition
Short-Term Storage	≤ 4°C	2-8°C (for a few hours)	On ice during use
Long-Term Storage	-20°C (stable for up to 12 months)	Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months)	Should be prepared fresh daily
Special Handling	Protect from light and moisture. Centrifuge vial before opening.	Avoid repeated freeze-thaw cycles. Protect from light.	Prepare immediately before use.

Recommended Reagents and Materials

- AQ148 (HIV Protease Substrate VI), lyophilized powder
- Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.5%
- Assay Buffer (Example: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH
 4.7)
- Sterile, nuclease-free microcentrifuge tubes
- Calibrated pipettes and sterile tips

Experimental Protocols Protocol for Preparation of AQ148 Stock Solution (1 mg/mL in DMSO)



This protocol describes the preparation of a 1 mg/mL stock solution. Users should adjust concentrations based on their specific experimental needs.

- Pre-treatment: Allow the vial of lyophilized **AQ148** powder to equilibrate to room temperature before opening to prevent condensation.
- Centrifugation: Briefly centrifuge the vial to ensure all the powder is collected at the bottom.
- Reconstitution: Carefully open the vial and add the required volume of anhydrous DMSO to achieve a 1 mg/mL concentration. For example, add 1 mL of DMSO to 1 mg of **AQ148**.
- Dissolution: Gently vortex or sonicate the vial until the peptide is completely dissolved. If precipitation occurs, gentle warming (e.g., 37°C) can aid dissolution.[2][3][4][5] Ensure the solution is clear before proceeding.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile
 microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C,
 protected from light.

Protocol for Preparation of AQ148 Working Solution

- Thawing: Thaw a single aliquot of the **AQ148** DMSO stock solution at room temperature.
- Dilution: Based on the final desired concentration for your assay (typically in the low micromolar range), dilute the stock solution with the appropriate volume of pre-chilled assay buffer.
- Mixing: Mix thoroughly by gentle vortexing.
- Use: Keep the working solution on ice and use it promptly for the enzymatic assay.

Protocol for Stability Assessment (General Guideline)

This protocol provides a framework for assessing the stability of the prepared **AQ148** stock solution.

 Sample Preparation: Prepare a fresh batch of AQ148 stock solution in DMSO as described in Protocol 3.1.

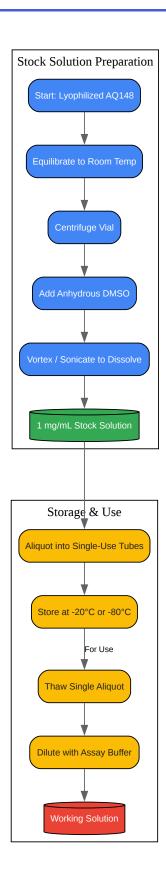


- Initial Analysis (Time 0): Immediately analyze an aliquot of the fresh solution using a relevant analytical method (e.g., HPLC to assess purity and concentration, or a functional enzyme assay to determine initial activity).
- Storage: Store aliquots of the solution under the desired test conditions (e.g., -20°C, 4°C, room temperature) for various durations (e.g., 1 day, 1 week, 1 month, 3 months).
- Time-Point Analysis: At each designated time point, remove an aliquot from each storage condition.
- Analysis: Analyze the aged aliquots using the same analytical method as in step 2.
- Data Comparison: Compare the results from the aged samples to the Time 0 sample to determine the percentage of degradation or loss of activity.

Visualizations

Experimental Workflow for AQ148 Solution Preparation



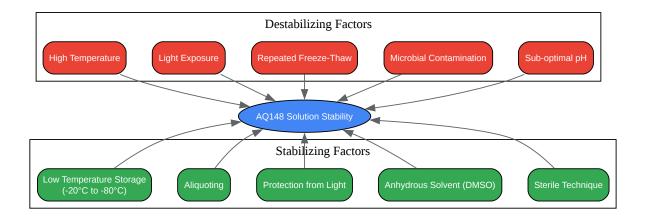


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Caption: Workflow for preparing AQ148 stock and working solutions.



Factors Affecting AQ148 Solution Stability



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Caption: Key factors influencing the stability of prepared AQ148 solutions.

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